molecular formula C7H7BrClNO2 B573975 2-(5-Bromopyridin-2-YL)acetic acid hydrochloride CAS No. 192642-96-9

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride

Cat. No. B573975
M. Wt: 252.492
InChI Key: UKCMZTWJKONCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C7H6BrNO2 . It is also known by the synonym "5-Bromopyridine-2-acetic acid" .


Molecular Structure Analysis

The molecular weight of “2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is 216.03 g/mol . The SMILES string representation of its structure is OC(=O)Cc1ccc(Br)cn1 . The InChI representation is 1S/C7H6BrNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

“2-(5-Bromopyridin-2-YL)acetic acid hydrochloride” is a powder . It has a melting point of 125-130 °C . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

Application 1: Synthesis of Novel Heterocyclic Compounds

  • Summary of the Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have potential biological activities and are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 2: Intermediate in Synthesis

  • Summary of the Application : This compound is an important intermediate in the synthesis of many compounds. It has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions.
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.

Application 3: Development of PROTACs

  • Summary of the Application : This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation as well as chemical conjugates .
  • Results or Outcomes : The outcomes of this application would depend on the specific PROTAC being developed .

Application 4: Ligand in Coordination Chemistry

  • Summary of the Application : This compound can act as a ligand in coordination chemistry. Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordination complex.
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.

Application 5: Catalyst in Organic Reactions

  • Summary of the Application : This compound can act as a catalyst in organic reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used.

Application 6: Synthesis of Pharmaceuticals

  • Summary of the Application : This compound has been used in the synthesis of pharmaceuticals. It can be used as an intermediate or a reagent in the synthesis of various pharmaceutical compounds.
  • Results or Outcomes : The outcomes of this application would depend on the specific pharmaceutical being synthesized.

Application 7: Synthesis of Biochemical Compounds

  • Summary of the Application : This compound is used in the synthesis of biochemical compounds . It can be used as a reagent in chemical synthesis .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction and the other reagents used .

Application 8: Synthesis of Physiological Compounds

  • Summary of the Application : This compound has been studied for its potential applications in the fields of biochemistry and physiology . It can be used in the synthesis of physiological compounds .
  • Results or Outcomes : The outcomes of this application would depend on the specific physiological compound being synthesized .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCMZTWJKONCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695221
Record name (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride

CAS RN

192642-96-9
Record name (5-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromopyridin-2-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (example 42f) (3.55 g, 11.87 mmol) was suspended in conc. HCl (55 mL) and refluxed for 3 h. The solution was concentrated under reduced pressure and a residue was triturated with EtOH to provide white crystals that were filtered off and washed with EtOH (2.34 g, 78%). 1H NMR (400 MHz, dMSO): δ 3.81 (s, 2H), 7.44-7.46 (d, 1H), 8.12-8.15 (dd, 1H), 8.70-8.71 (d, 1H), 11.30 (bs, 1H); MS+H (218).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.